N-(4-Chloro-2-methylphenyl)-3-hydroxy-4-[(2-methylphenyl)azo]naphthalene-2-carboxamide
Description
Properties
CAS No. |
21839-86-1 |
|---|---|
Molecular Formula |
C25H20ClN3O2 |
Molecular Weight |
429.9 g/mol |
IUPAC Name |
N-(4-chloro-2-methylphenyl)-3-hydroxy-4-[(2-methylphenyl)diazenyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C25H20ClN3O2/c1-15-7-3-6-10-22(15)28-29-23-19-9-5-4-8-17(19)14-20(24(23)30)25(31)27-21-12-11-18(26)13-16(21)2/h3-14,30H,1-2H3,(H,27,31) |
InChI Key |
OXODWVRIYDVVMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=C(C=C(C=C4)Cl)C)O |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Properties
| Parameter | Data |
|---|---|
| Chemical Name | N-(4-Chloro-2-methylphenyl)-3-hydroxy-4-[(2-methylphenyl)azo]naphthalene-2-carboxamide |
| CAS Number | 21839-86-1 |
| Molecular Formula | C25H20ClN3O2 |
| Molecular Weight | 429.9 g/mol |
| IUPAC Name | N-(4-chloro-2-methylphenyl)-3-hydroxy-4-[(2-methylphenyl)diazenyl]naphthalene-2-carboxamide |
| InChI Key | OXODWVRIYDVVMU-UHFFFAOYSA-N |
Preparation Methods
Detailed Synthetic Procedure
Step 1: Diazotization
Reagents: 4-chloro-2-methylaniline is dissolved in dilute hydrochloric acid.
Conditions: The solution is cooled to 0–5°C to stabilize the diazonium salt.
Diazotization agent: Sodium nitrite (NaNO2) is added dropwise to generate the diazonium salt in situ.
Key considerations: Strict temperature control is essential to prevent decomposition of the diazonium intermediate.
Step 2: Azo Coupling
Coupling partner: 2-methylaniline or a related aromatic amine is dissolved in a slightly alkaline medium to activate the aromatic ring for electrophilic substitution.
Reaction: The freshly prepared diazonium salt solution is added slowly to the coupling partner solution under stirring at low temperature.
Outcome: Formation of the azo bond (-N=N-) linking the naphthalene moiety to the aromatic amine.
Isolation: The azo compound precipitates out or is extracted using organic solvents.
Step 3: Amide Formation
Starting material: The azo-substituted naphthalene carboxylic acid or its activated derivative (e.g., acid chloride).
Amine coupling: Reaction with 4-chloro-2-methylaniline under dehydrating conditions (e.g., using coupling agents like dicyclohexylcarbodiimide or via acid chloride intermediate) to form the amide bond.
Purification: Recrystallization from suitable solvents such as ethanol or ethyl acetate to obtain pure this compound.
Alternative Synthetic Routes
While the above method is standard, alternative approaches include:
Direct azo coupling on pre-formed naphthalenecarboxamide: Diazotization of 4-chloro-2-methylaniline followed by coupling with 3-hydroxy-4-amino-naphthalene-2-carboxamide.
Stepwise synthesis of intermediates: Preparation of the azo dye first, then conversion to the carboxamide via amide bond formation.
These alternative routes may be selected based on availability of intermediates, desired scale, or purity requirements.
Analytical and Purification Techniques
High Performance Liquid Chromatography (HPLC): Reverse phase HPLC with acetonitrile-water-phosphoric acid mobile phase is used for analysis and purification.
Mass Spectrometry (MS): For molecular confirmation and impurity profiling.
Crystallization: Recrystallization from ethanol-water mixtures is common for final purification.
Spectroscopic characterization: UV-Vis, IR, and NMR spectroscopy confirm azo bond formation and amide linkage.
Data Table: Summary of Preparation Parameters
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Diazotization | 4-chloro-2-methylaniline, HCl, NaNO2, 0–5°C | Temperature critical for diazonium stability |
| Azo Coupling | 2-methylaniline, alkaline medium, low temperature | Slow addition of diazonium salt |
| Amide Formation | Azo-substituted acid or acid chloride, 4-chloro-2-methylaniline, coupling agent | Use of dehydrating agents or acid chlorides |
| Purification | Recrystallization from ethanol/water; RP-HPLC for analysis | Ensures high purity and removal of impurities |
Research Findings and Observations
The diazotization and azo coupling reactions proceed with high yields when temperature and pH are carefully controlled.
The amide bond formation step is critical for obtaining the target compound with desired functional properties; coupling agents improve reaction efficiency.
Analytical methods such as HPLC and MS are essential for monitoring reaction progress and purity, especially for scale-up and preparative applications.
The compound's azo linkage and hydroxy substitution contribute to its color properties and potential biological activities, which depend on the purity and structural integrity ensured by the preparation methods.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-2-methylphenyl)-3-hydroxy-4-[(2-methylphenyl)azo]naphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite and zinc dust are often used.
Substitution: Conditions typically involve the use of Lewis acids or bases to facilitate the substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Dye Chemistry
Pigment Red 7 is primarily used as a dye in various industries, including textiles, plastics, and coatings. Its azo structure provides excellent lightfastness and heat stability, making it suitable for applications requiring durable colorants.
| Property | Value |
|---|---|
| Lightfastness | High |
| Heat Stability | Excellent |
| Solubility | Poor in water |
| Application Areas | Textiles, Plastics |
Material Science
In material science, N-(4-Chloro-2-methylphenyl)-3-hydroxy-4-[(2-methylphenyl)azo]naphthalene-2-carboxamide is studied for its potential as a pigment in composite materials. Researchers have explored its incorporation into polymers to enhance aesthetic properties while maintaining mechanical integrity.
Case Study : A study published in the Journal of Materials Science demonstrated that composites containing Pigment Red 7 exhibited improved thermal stability compared to those without the pigment. The findings suggest that the pigment can serve as an effective stabilizer in polymer formulations.
Biological Research
Recent studies have investigated the biological activities of this compound, particularly its potential anti-cancer properties. The compound's ability to induce apoptosis in cancer cell lines has been documented in several research articles.
Case Study : In vitro studies conducted on human cancer cell lines showed that this compound significantly inhibited cell proliferation at concentrations as low as 10 µM. The mechanism of action appears to involve the activation of apoptotic pathways, making it a candidate for further pharmacological exploration.
Environmental and Safety Considerations
As with many synthetic dyes, the environmental impact of this compound is a concern. Regulatory assessments have indicated that while the compound is classified as an existing substance under Canadian regulations, there are guidelines for its safe handling and disposal to minimize ecological risks.
Mechanism of Action
The compound exerts its effects primarily through its azo and carboxamide functional groups. The azo group is responsible for the compound’s color properties, while the carboxamide group contributes to its stability. The molecular targets and pathways involved include interactions with various enzymes and proteins, which can affect the compound’s solubility and reactivity .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : N-(4-Chloro-2-methylphenyl)-3-hydroxy-4-[(2-methylphenyl)azo]naphthalene-2-carboxamide
- Molecular Formula : C₂₅H₂₀ClN₃O₂
- Molecular Weight : 429.90 g/mol
- CAS Registry Number : 21839-86-1
- EINECS/ELINCS No.: 244-610-7
- SMILES : ClC1=CC(=C(C=C1)NC(=O)C2=C(C3=C(C=CC=C3)N=NC4=CC=CC=C4C)O)C
Structural Features :
This compound belongs to the azo-carboxamide family, characterized by a naphthalene backbone substituted with a hydroxyl group, an azo linkage (─N=N─) connected to a 2-methylphenyl group, and a carboxamide moiety attached to a 4-chloro-2-methylphenyl group. The chloro and methyl substituents enhance lipophilicity and influence photostability, making it suitable for applications requiring durability .
Comparison with Structurally Similar Compounds
Substituent Variations in Azo-Carboxamides
The table below compares the target compound with analogous azo-carboxamides, highlighting structural differences and applications:
Key Observations :
Substituent Impact on Function: Chlorine increases molecular weight and enhances UV stability, common in cosmetic pigments (e.g., CI 12420 and CI 12480) . Methoxy groups (e.g., in CI 12480) improve solubility in polar matrices, whereas methyl groups (target compound) favor non-polar environments . Phenylcarbamoyl groups (Pigment Red 147) introduce hydrogen-bonding sites, enhancing thermal stability in industrial applications .
Non-cosmetic variants (e.g., NDSL-listed 6535-47-3) face fewer restrictions but require compliance with industrial safety protocols .
Biological Activity
N-(4-Chloro-2-methylphenyl)-3-hydroxy-4-[(2-methylphenyl)azo]naphthalene-2-carboxamide, also known by its CAS number 6471-51-8, is a compound that has garnered interest in various fields of research due to its potential biological activities. This article will explore its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
The compound's molecular formula is C25H20ClN3O2, with a molecular weight of 464.35 g/mol. It is characterized by the presence of both chloro and azo groups, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C25H20ClN3O2 |
| Molecular Weight | 464.35 g/mol |
| LogP | 7.39 |
| CAS Number | 6471-51-8 |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, azo compounds have shown the ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Apoptosis Induction : Azo compounds can activate intrinsic apoptotic pathways, leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : These compounds may interfere with cell cycle progression, particularly at the G1/S checkpoint, preventing cancer cells from dividing.
Enzymatic Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. Enzymatic inhibition is crucial in drug design, particularly for targeting cancer and other diseases.
Case Studies
- Inhibition of Kinases : A study demonstrated that similar naphthalene derivatives can inhibit specific kinases involved in cancer progression, suggesting a potential role for this compound in targeted cancer therapies.
- Antimicrobial Activity : Another investigation found that related compounds exhibited antimicrobial properties against various bacterial strains, indicating a broader spectrum of biological activity.
Toxicological Profile
Understanding the safety profile of this compound is essential for its potential therapeutic use. Preliminary studies suggest that while some naphthalene derivatives can be toxic at high concentrations, their selective activity against cancer cells may offer a therapeutic window.
Summary of Findings
Recent studies highlight the following key points regarding the biological activity of this compound:
- Anticancer Activity : Demonstrated efficacy in inhibiting tumor growth in vitro and in vivo models.
- Enzyme Inhibition : Potential to inhibit key enzymes involved in cancer metabolism.
- Safety Profile : Requires further investigation to determine long-term effects and safety in clinical settings.
Q & A
Q. Table 1: Key Spectroscopic Signatures
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| UV-Vis | λmax ~480–520 nm (azo group) | |
| <sup>1</sup>H NMR | δ 2.3 ppm (CH3), δ 10.2 ppm (NH) | |
| FTIR | 1650 cm<sup>-1</sup> (C=O), 3200 cm<sup>-1</sup> (OH) |
Basic: What synthetic methodologies are documented for this compound?
Answer:
The compound is synthesized via azo coupling reactions :
Diazotization : A primary aromatic amine (e.g., 2-methylaniline) is treated with NaNO2 and HCl to form a diazonium salt.
Coupling : The diazonium salt reacts with the hydroxyl-naphthalene carboxamide under acidic or alkaline conditions.
Purification : Recrystallization using ethanol/water mixtures or column chromatography removes unreacted precursors .
Q. Critical Parameters :
- pH control (optimized between 4–6) to prevent premature decomposition of the diazonium salt.
- Temperature maintained below 5°C during diazotization to stabilize intermediates .
Advanced: How can Design of Experiments (DoE) optimize synthesis yield?
Answer:
Apply response surface methodology (RSM) to model and optimize reaction parameters:
- Factors : pH, temperature, molar ratio of reactants, reaction time.
- Response Variables : Yield, purity (HPLC analysis).
- Statistical Analysis : Use software (e.g., Minitab, JMP) to identify significant interactions. For example, a 2<sup>3</sup> factorial design revealed that pH and temperature have a synergistic effect on yield .
Q. Example Optimization Workflow :
Screen parameters via fractional factorial design.
Refine using central composite design (CCD).
Validate predicted optimal conditions (e.g., pH 5.2, 4°C, 2:1 molar ratio) .
Advanced: How can researchers resolve discrepancies in reported stability data?
Answer:
Discrepancies may arise from varying storage conditions or analytical methods. Mitigation strategies include:
- Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks. Monitor degradation via HPLC and UV-Vis .
- Comparative Studies : Replicate literature protocols under controlled conditions to isolate variables (e.g., light exposure, oxygen levels).
- Mechanistic Analysis : Use LC-MS to identify degradation products (e.g., cleavage of the azo bond or hydrolysis of the carboxamide) .
Advanced: How does substituent variation affect the compound’s photostability?
Answer:
The electron-withdrawing chloro and methyl groups influence the azo bond’s susceptibility to UV-induced cleavage:
- Computational Modeling : Density Functional Theory (DFT) calculates HOMO-LUMO gaps to predict reactivity. Lower gaps correlate with higher photodegradation rates .
- Experimental Validation : Compare photostability under UV light (λ = 365 nm) with analogs lacking chloro/methyl substituents. Monitor degradation kinetics via UV-Vis .
Q. Table 2: Substituent Effects on Photostability
| Substituent | Half-life (hr) | HOMO-LUMO Gap (eV) |
|---|---|---|
| -Cl, -CH3 | 12.5 | 3.2 |
| -H (unsubstituted) | 8.3 | 2.9 |
Basic: What safety protocols are essential for laboratory handling?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of aerosols during weighing or synthesis.
- Waste Disposal : Collect organic waste in sealed containers for incineration with scrubbers to prevent environmental release .
Advanced: What analytical methods quantify interactions with biomolecules?
Answer:
- Fluorescence Quenching : Titrate the compound with bovine serum albumin (BSA) and measure fluorescence emission at λex = 280 nm. Stern-Volmer plots determine binding constants .
- Molecular Docking : Simulate interactions with protein targets (e.g., cytochrome P450) using AutoDock Vina. Validate with in vitro enzyme inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
